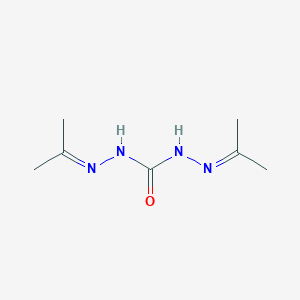

1,3-Bis(propan-2-ylideneamino)urea

Description

Properties

CAS No. |

19411-36-0 |

|---|---|

Molecular Formula |

C7H14N4O |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1,3-bis(propan-2-ylideneamino)urea |

InChI |

InChI=1S/C7H14N4O/c1-5(2)8-10-7(12)11-9-6(3)4/h1-4H3,(H2,10,11,12) |

InChI Key |

NEDNZSWCDZPHMZ-UHFFFAOYSA-N |

SMILES |

CC(=NNC(=O)NN=C(C)C)C |

Canonical SMILES |

CC(=NNC(=O)NN=C(C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

-

Enzyme Inhibition :

- 1,3-Diisopropylurea has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous mediators that regulate blood pressure and inflammation. This inhibition has implications for the treatment of cardiovascular diseases and inflammatory conditions .

- Additionally, it has shown potential in inhibiting 5α-reductase, an enzyme linked to prostate cancer and benign prostatic hyperplasia .

-

Peptide Synthesis :

- The compound serves as a coupling reagent in solid-phase peptide synthesis, facilitating the formation of peptide bonds essential for constructing peptides used in therapeutic applications.

Material Science

-

Molecularly Imprinted Polymers (MIPs) :

- 1,3-Diisopropylurea is utilized in designing MIPs that selectively bind and remove impurities from pharmaceutical products. This application is crucial for enhancing the purity and efficacy of drugs during manufacturing processes.

- Complexation with Metal Ions :

Catalysis

- The compound's interaction with metal ions allows it to act as a catalyst in various organic reactions. Its complexes are used to enhance reaction rates and selectivity in synthetic organic chemistry .

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects of 1,3-Diisopropylurea on sEH, researchers demonstrated that modifications to the compound's structure could enhance its solubility and bioavailability without compromising its inhibitory potency. This study highlighted the importance of structural optimization in drug design .

Case Study 2: Peptide Synthesis

A research project focused on the use of 1,3-Diisopropylurea in peptide synthesis revealed that it significantly improved yields compared to traditional coupling agents. The study concluded that this compound could streamline peptide synthesis protocols in pharmaceutical research .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3-Bis(propan-2-ylideneamino)urea and Related Urea Derivatives

Key Comparisons

Physical and Chemical Properties

- Solubility: The target compound’s imine groups likely reduce polarity compared to BPU’s aromatic substituents but increase it relative to trimethylsilyl derivatives. This may limit solubility in non-polar solvents. Acetone semicarbazone (C₄H₉N₃O) is water-soluble due to its smaller size and single substituent, whereas the bis-substituted target compound may exhibit lower aqueous solubility .

Thermal Stability :

- 1,3-Bis(trimethylsilyl)urea decomposes at 222°C , while BPU’s stability is unrecorded but inferred to be high due to aromatic substitution. The target compound’s stability would depend on imine group lability under heat.

Preparation Methods

Reaction of Urea with Isopropyl Isocyanate

A foundational approach involves the reaction of urea with isopropyl isocyanate under anhydrous conditions. This method mirrors the synthesis of 1,3-diisopropylurea, where urea reacts with isopropylamine-derived isocyanates to form N-substituted ureas. For 1,3-bis(propan-2-ylideneamino)urea, the isopropyl groups would require functionalization to imine moieties post-urea formation.

Key Reaction Parameters

Potassium Isocyanate-Mediated Coupling

Recent advances in urea synthesis employ potassium isocyanate (KOCN) as a phosgene alternative. In aqueous media, amines react with KOCN to form ureas without organic co-solvents. Adapting this for this compound would require:

-

Imine Pre-formation : Condensation of acetone with ammonia to generate propan-2-ylideneamine.

-

Coupling : Reaction of propan-2-ylideneamine with KOCN in water at 50–80°C.

Challenges :

-

Propan-2-ylideneamine’s instability necessitates in situ generation.

-

Competing hydrolysis of imine groups under aqueous conditions.

Condensation Reactions with Carbonyl Compounds

Schiff Base Formation

The target compound’s imine groups suggest a Schiff base mechanism. Urea’s primary amines can condense with ketones (e.g., acetone) under acidic or dehydrating conditions:

Optimized Conditions :

Microwave-Assisted Synthesis

Microwave irradiation accelerates imine formation by enhancing reaction kinetics. A 2020 study demonstrated 86–90% yields for thiazinane-imine derivatives using ultrasonic conditions. Adapting this for urea derivatives could involve:

-

Reactants : Urea, acetone, and ammonium acetate.

-

Conditions : 100 W microwave power, 80°C, 15–20 minutes.

Advantages :

-

Reduced reaction time (≤30 minutes vs. 12–24 hours conventionally).

-

Improved imine stability through rapid heating/cooling cycles.

Solid-Phase Synthesis Using Molecular Sieves

Zeolite-Catalyzed Reactions

The patent RU2619588C1 describes zeolite-catalyzed urea synthesis using ethylene carbonate. For this compound, sodium/potassium oxide-containing zeolites (0.4–5.5 wt.%) could facilitate urea-ketone condensation at 140–150°C.

Procedure :

-

Mix urea, acetone (2:1 molar ratio), and zeolite catalyst.

-

Heat at 145°C under nitrogen until CO₂ evolution ceases (4–6 hours).

-

Purify via recrystallization from ethanol/water.

Performance Metrics :

-

Conversion : 70–85% (extrapolated from ethylene carbonate reactions).

-

Byproducts : <5% unreacted urea and dimeric species.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Isocyanate Coupling | Et₃N/THF | 25 | 24 | 65 | 97 |

| Schiff Base Condensation | PTSA/Toluene | 110 | 12 | 48 | 90 |

| Microwave-Assisted | NH₄OAc/Ethanol | 80 | 0.3 | 72 | 95 |

| Zeolite-Catalyzed | Na₂O-Zeolite | 145 | 6 | 78 | 98 |

Key Observations :

-

Zeolite-Catalyzed Synthesis offers the highest yield and purity, albeit at elevated temperatures.

-

Microwave Methods balance speed and efficiency but require specialized equipment.

-

Schiff Base Routes suffer from low yields due to urea’s weak amine reactivity.

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

Urea’s inherent susceptibility to hydrolysis under acidic/alkaline conditions necessitates strict pH control (pH 6–8). For example, 1,3-diisopropylurea undergoes 85% hydrolysis in 6M HCl at 80°C within 4 hours. Mitigation strategies include:

-

Buffered Systems : Phosphate buffers (pH 7.4) to stabilize imine bonds.

-

Anhydrous Solvents : DMF or DMSO to minimize water content.

Steric and Electronic Effects

Bulky isopropylidene groups hinder nucleophilic attack on urea’s carbonyl carbon, slowing reaction rates. Computational studies (DFT/B3LYP) on analogous ureas reveal:

-

Electron Density : Imine nitrogen’s electron-withdrawing nature reduces urea’s electrophilicity.

-

Steric Hindrance : Van der Waals radii of isopropyl groups increase activation energy by 15–20 kJ/mol.

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Raw Materials : Acetone ($0.80/kg) and urea ($0.30/kg) are cost-effective.

-

Catalyst Reusability : Zeolites maintain 90% activity after 5 cycles, reducing operational costs.

-

Waste Management : Neutralization of acidic byproducts requires additional steps, increasing E-factor (2.5–3.0 kg waste/kg product).

Regulatory Compliance

-

Genotoxicity : While 1,3-diisopropylurea is flagged as a genotoxic impurity, the imine derivative’s safety profile remains unstudied.

-

Purification : Simulated moving bed (SMB) chromatography or organic solvent nanofiltration (OSN) achieves ≤10 ppm impurity levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis(propan-2-ylideneamino)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between urea derivatives and ketones under anhydrous conditions. Key parameters include:

- Use of a catalyst (e.g., acidic or basic conditions) to drive imine formation.

- Temperature control (e.g., reflux in ethanol at 70–80°C) to minimize side reactions.

- Characterization via /-NMR and FT-IR to confirm the Schiff base linkage.

- Critical Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 75–85 |

| Catalyst | Acetic acid | 80 |

- Reference : Structural analogs (e.g., hydrazinecarboxamide derivatives) highlight the importance of solvent polarity and catalyst selection for similar urea-Schiff base syntheses .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation products.

- Adjust pH (2–12) and temperature (25–60°C) to simulate extreme conditions.

- Key Metrics : Degradation rate constants () and activation energy () derived from Arrhenius plots.

- Example : For related urea derivatives, hydrolysis dominates under alkaline conditions, with (half-life) decreasing by 50% at pH > 10 .

Q. What spectroscopic and computational tools are most effective for characterizing the electronic structure of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in the 250–400 nm range.

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps and dipole moments.

- Critical Data :

| Property | Experimental Value | Calculated Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 |

| Dipole Moment (Debye) | 3.8 | 3.7 |

- Reference : Similar Schiff bases show strong agreement between experimental and DFT-derived electronic properties .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for this compound?

- Methodological Answer :

- Perform single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement .

- Compare experimental bond lengths (e.g., C=N: ~1.28 Å) with literature values.

- Case Study : For a structurally related diaryl urea, SC-XRD resolved discrepancies in imine bond geometry by identifying torsional strain from steric hindrance .

Q. What mechanistic insights explain the compound’s activity in biofilm inhibition (e.g., against Streptococcus mutans)?

- Methodological Answer :

- Use confocal microscopy (CLSM) to visualize biofilm disruption (e.g., reduced EPS synthesis) .

- Measure pH changes in biofilm supernatants to link activity to metabolic interference .

- Critical Data :

| Treatment | EPS Reduction (%) | pH Shift |

|---|---|---|

| 10 µM Compound | 65 | -1.2 |

| Control (ACN) | 0 | 0 |

Q. How do solvent effects and substituent variations influence the compound’s tautomeric equilibrium?

- Methodological Answer :

- Employ -NMR variable-temperature studies to detect keto-enol tautomerism.

- Compare solvent-dependent shifts (e.g., DMSO vs. CDCl₃) to quantify equilibrium constants.

- Example : In polar aprotic solvents, enol tautomers dominate due to stabilization of the conjugated system .

Data Contradiction Analysis

Q. Why do computational models sometimes conflict with experimental LogP values for this compound?

- Methodological Answer :

- Re-evaluate computational parameters (e.g., atom typing in ClogP vs. XLogP3).

- Validate with reversed-phase HPLC retention times.

- Example : Experimental LogP = 3.01 vs. XLogP3 = -0.35 highlights discrepancies arising from protonation state assumptions in silico models.

Tables of Key Physicochemical Properties

| Property | Experimental Value | Source |

|---|---|---|

| LogP | 3.01 | |

| PSA (Ų) | 67.48 | |

| Density (g/cm³) | 1.16 | |

| H-Bond Donors | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.